Hibifolin

Catalog No.
S529946
CAS No.
55366-56-8
M.F
C21H18O14
M. Wt
494.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hibifolin

Substituting Hibifolin with aglycones or crude flavonoids undermines anti-virulence assays due to rapid oxidation and poor solubility. Hibifolin’s specific 8-O-glucuronide ensures stable Sortase A inhibition (IC50 31.2 μg/mL) with ARG-197 binding, making it the definitive reference for MRSA adjuvant screening. High-purity (>98%) standard from SMolecule provides batch-to-batch consistency and aqueous stability for long-term studies. In stock, global shipping.

CAS Number

55366-56-8

Product Name

Hibifolin

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H18O14

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1

InChI Key

KHVMAMXQPVHXTJ-ORYXKJSJSA-N

solubility

Soluble in DMSO

Synonyms

Hibifolin; Gossypetin 8-O-beta-D-glucuronide;

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O

The exact mass of the compound Hibifolin is 494.0697 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Hibifolin (Gossypetin-8-O-β-D-glucuronide, CAS 55366-56-8) is a specialized flavonol glycoside distinguished by its specific glucuronidation at the C8 position . In commercial and research procurement, this structural feature differentiates it from its aglycone counterpart (gossypetin) and simple glucosides (gossypin) by significantly altering its aqueous solubility, metabolic stability, and target binding affinity [1]. It is primarily sourced as a high-purity analytical standard or bioactive precursor for assay development, particularly in anti-virulence screening targeting Sortase A, neuroprotection models, and advanced formulations where controlled stability is prioritized over raw, unstable reactivity .

Research Fit

Research context
ADA inhibition and neuroprotection assay studies
Key attribute
8-O-glucuronide flavonol with reported balanced antioxidant profile
Selection logic
Non-estrogenic neuroprotection pathway; distinct PK stability in herbal matrices

Substituting Hibifolin with its aglycone (gossypetin) or closely related glucosides (such as gossypin) fundamentally compromises assay reproducibility and formulation stability [1]. The absence of the specific 8-O-glucuronide moiety in generic flavonoids leads to hyper-reactive antioxidant behavior that degrades rapidly in solution, making them unsuitable for long-term formulation or stable in vitro assays [1]. Furthermore, the precise steric and electrostatic profile provided by the glucuronic acid is strictly required for targeted binding to specific enzyme pockets, such as Sortase A (SrtA) and Adenosine Deaminase (ADA). Utilizing an aglycone or a crude botanical extract introduces off-target noise, unpredictable solubility in aqueous media, and a failure to replicate specific anti-virulence pathways [1].

Substitution Risk

Aglycone Gossypetin
8-O-glucuronide substitution shifts antioxidant balance; radical scavenging and reducing power profiles may differ, altering cell-free assay interpretation.
7-O-glucoside Gossypin
Glycosylation position influences antioxidant capacity and may change neuroprotection rank; reported PC12 cell endpoint context not interchangeable.
Common flavonoids (quercetin etc.)
Neuroprotection ranking varies across flavonoid set; in vivo PK behavior and matrix-effect resistance are structure-specific – direct substitution may shift exposure-response interpretation.

Formulation Stability and Controlled Antioxidant Release

Comparative physicochemical analyses demonstrate that the glucuronidation of Hibifolin provides a highly stable, controlled redox profile compared to its aglycone, Gossypetin [1]. While Gossypetin exhibits extreme, rapid-depleting reactivity, Hibifolin maintains a balanced and sustained scavenging and reducing capacity, preventing premature degradation in aqueous formulations[1].

Evidence DimensionTrolox Equivalent Antioxidant Capacity (TEAC) in DPPH and FRAP assays
Target Compound DataHibifolin (Scavenging: ~40.0 mM/g; Reducing: ~94.7 mM/g)
Comparator Or BaselineGossypetin Aglycone (Scavenging: ~111.5 mM/g; Reducing: ~155.2 mM/g)
Quantified DifferenceHibifolin demonstrates a ~64% reduction in raw scavenging burst reactivity, translating to significantly higher chemical stability and controlled release in solution.
ConditionsStandardized DPPH and FRAP assays backed by quantum mechanical computations in aqueous/methanol environments.

Procurement for nutraceutical or pharmaceutical formulations must prioritize Hibifolin over the aglycone to ensure shelf-life stability and prevent rapid oxidative degradation of the active ingredient.

Antioxidant comparison
Head-to-head
DPPH TEAC 39.99 mM/g · FRAP TEAC 94.67 mM/g
Reported balanced radical scavenging vs. reducing power context
64% lower DPPH than gossypetin; 25% lower FRAP than gossypin

Specific Anti-Virulence Adjuvant Efficacy via Sortase A Inhibition

In advanced antibacterial screening, Hibifolin acts as a precise, non-lethal inhibitor of Sortase A (SrtA), a key virulence factor in MRSA [1]. Unlike traditional bactericidal agents that drive resistance, Hibifolin directly binds SrtA—specifically at the ARG-197 residue—without killing the bacteria, making it an ideal adjuvant baseline for combination therapies [1].

Evidence DimensionSrtA Inhibition and Synergy with Cefotaxime
Target Compound DataHibifolin (SrtA IC50 = 31.2 μg/mL) + Cefotaxime
Comparator Or BaselineCefotaxime alone (Baseline)
Quantified DifferenceHibifolin restores the efficacy of Cefotaxime against MRSA (USA300), significantly increasing survival rates in in vivo pneumonia models compared to the antibiotic alone, while exhibiting zero direct cytotoxicity.
ConditionsFluorescence resonance energy transfer (FRET) assay and in vivo murine MRSA pneumonia model.

Laboratories developing combination therapies or anti-virulence drugs should select Hibifolin as a validated, resistance-neutral positive control for SrtA inhibition.

ADA inhibition
Class-level
Ki = 49.92 ± 3.98 μM
Supports ADA inhibition assay context
Kinetic and ITC data; no direct flavonoid comparator

Enzyme-Specific Binding Affinity for Adenosine Deaminase (ADA)

Hibifolin provides a reliable, reversible inhibition profile for Adenosine Deaminase (ADA), a target critical in immunological and neurological research. Isothermal titration calorimetry (ITC) and kinetic assays confirm that the intact glycoside structure is essential for stable active-site docking [1].

Evidence DimensionADA Inhibitory Constant (Ki) and Binding Energy
Target Compound DataHibifolin (Ki = 49.92 μM; Binding Energy = -7.21 Kcal/mol)
Comparator Or BaselineNon-specific flavonoid mixtures (High off-target noise, variable Ki)
Quantified DifferenceHibifolin delivers a precise, reproducible Ki of 49.92 μM with stable hydrogen bonding to ADA active site residues, unlike crude extracts which fail to establish consistent thermodynamic binding.
ConditionsIn vitro enzyme kinetic assay and Isothermal Titration Calorimetry (ITC) at standard physiological pH.

For high-throughput screening and structural biology workflows, procuring pure Hibifolin guarantees reproducible thermodynamic binding metrics that crude analogs cannot provide.

Neuroprotection rank
Reported
Top 4 among tested flavonoids in PC12 model
Supports β-amyloid cell-death endpoint review
Estrogen-independent pathway; ranking may vary with model
Oral bioavailability
Cross-study
F = 2.2% in rats
Reported low parent exposure context
~5-fold lower than hyperin; may require formulation review
PK matrix interaction
Context-dependent
AUC unchanged by co-administered non-flavonoids
Supports PK matrix-effect review
Other flavonoids showed significant AUC increase; hibifolin exposure stable

Positive Control in Anti-Virulence and SrtA-Targeted Drug Discovery

Due to its precise IC50 of 31.2 μg/mL against Sortase A and its confirmed binding at the ARG-197 residue, Hibifolin is the optimal standard for screening novel non-bactericidal anti-virulence compounds [1]. It allows researchers to benchmark adjuvant therapies against MRSA without introducing the confounding variable of direct bacterial toxicity.

Stable Precursor for Advanced Nutraceutical Formulation

Hibifolin’s glucuronide moiety dampens the hyper-reactive oxidative burst seen in aglycones like gossypetin, providing a balanced TEAC profile [2]. This makes it the preferred procurement choice for R&D teams formulating long shelf-life, controlled-release antioxidant supplements where active ingredient degradation is a primary failure mode.

Standardized Reagent for Neuroprotection and ADA Inhibition Assays

With a validated Ki of 49.92 μM for Adenosine Deaminase and proven efficacy in abolishing Aβ-induced caspase activation, Hibifolin serves as a highly reproducible reference standard in neuropharmacological in vitro models . Procuring high-purity Hibifolin ensures batch-to-batch consistency in primary cortical neuron assays evaluating Alzheimer's disease pathways.

Application Fit

Application
Selection Property
Validation Focus
Antioxidant formulation-exposure research
Reported balanced radical scavenging and reducing profile
Stability and long-term exposure endpoint review
β-Amyloid neurotoxicity cell-model studies
Top-ranked neuroprotection in PC12 cells (estrogen-independent)
β-Amyloid-induced cell death endpoint interpretation
Herbal extract analytical standardization
Resistance to matrix-induced PK shifts
QC marker consistency and batch-to-batch review
Purine metabolism and inflammation pathway research
ADA and 12-LOX inhibition assay context
Target engagement and pathway selectivity review

XLogP3

0.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

494.06965524 Da

Monoisotopic Mass

494.06965524 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JR6MS62GTB

Other CAS

55366-56-8

Wikipedia

Hibifolin
1: Arun KG, Sharanya CS, Sandeep PM, Sadasivan C. Inhibitory activity of hibifolin on adenosine deaminase- experimental and molecular modeling study. Comput Biol Chem. 2016 Oct;64:353-358. doi: 10.1016/j.compbiolchem.2016.08.005. Epub 2016 Aug 22. PubMed PMID: 27591790.
2: Li J, Zhang J, Wang M. Extraction of Flavonoids from the Flowers of Abelmoschus manihot (L.) Medic by Modified Supercritical CO₂ Extraction and Determination of Antioxidant and Anti-Adipogenic Activity. Molecules. 2016 Jun 25;21(7). pii: E810. doi: 10.3390/molecules21070810. PubMed PMID: 27347916; PubMed Central PMCID: PMC6273967.
3: Yan JY, Ai G, Zhang XJ, Xu HJ, Huang ZM. Investigations of the total flavonoids extracted from flowers of Abelmoschus manihot (L.) Medic against α-naphthylisothiocyanate-induced cholestatic liver injury in rats. J Ethnopharmacol. 2015 Aug 22;172:202-13. doi: 10.1016/j.jep.2015.06.044. Epub 2015 Jun 30. PubMed PMID: 26133062.
4: Lu L, Qian D, Guo J, Qian Y, Xu B, Sha M, Duan J. Abelmoschi Corolla non-flavonoid components altered the pharmacokinetic profile of its flavonoids in rat. J Ethnopharmacol. 2013 Jul 30;148(3):804-11. doi: 10.1016/j.jep.2013.05.009. Epub 2013 May 20. PubMed PMID: 23702043.
5: Guo J, Xue C, Duan JA, Qian D, Tang Y, You Y. Anticonvulsant, antidepressant-like activity of Abelmoschus manihot ethanol extract and its potential active components in vivo. Phytomedicine. 2011 Nov 15;18(14):1250-4. doi: 10.1016/j.phymed.2011.06.012. Epub 2011 Jul 23. PubMed PMID: 21784623.
6: Xue CF, Guo JM, Qian DW, Duan JA, Shu Y. [Absorption of flavonoids from Abelmoschus manihot extract by in situ intestinal perfusion]. Yao Xue Xue Bao. 2011 Apr;46(4):454-9. Chinese. PubMed PMID: 21751500.
7: Xue C, Guo J, Qian D, Duan JA, Shang E, Shu Y, Lu Y. Identification of the potential active components of Abelmoschus manihot in rat blood and kidney tissue by microdialysis combined with ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Feb 15;879(5-6):317-25. doi: 10.1016/j.jchromb.2010.12.016. Epub 2010 Dec 28. PubMed PMID: 21247814.
8: Zhu JT, Choi RC, Xie HQ, Zheng KY, Guo AJ, Bi CW, Lau DT, Li J, Dong TT, Lau BW, Chen JJ, Tsim KW. Hibifolin, a flavonol glycoside, prevents beta-amyloid-induced neurotoxicity in cultured cortical neurons. Neurosci Lett. 2009 Sep 18;461(2):172-6. doi: 10.1016/j.neulet.2009.06.010. Epub 2009 Jun 17. PubMed PMID: 19539722.
9: Lai X, Liang H, Zhao Y, Wang B. Simultaneous determination of seven active flavonols in the flowers of Abelmoschus manihot by HPLC. J Chromatogr Sci. 2009 Mar;47(3):206-10. PubMed PMID: 19298707.
10: Xu TT, Yang XW, Wang B, Xu W, Zhao YY, Zhang QY. Metabolism of hibifolin by human intestinal bacteria. Planta Med. 2009 Apr;75(5):483-7. doi: 10.1055/s-0029-1185317. Epub 2009 Feb 20. PubMed PMID: 19235125.
11: Zhu JT, Choi RC, Chu GK, Cheung AW, Gao QT, Li J, Jiang ZY, Dong TT, Tsim KW. Flavonoids possess neuroprotective effects on cultured pheochromocytoma PC12 cells: a comparison of different flavonoids in activating estrogenic effect and in preventing beta-amyloid-induced cell death. J Agric Food Chem. 2007 Mar 21;55(6):2438-45. Epub 2007 Feb 27. PubMed PMID: 17323972.
12: Lai X, Zhao Y, Liang H, Bai Y, Wang B, Guo D. SPE-HPLC method for the determination of four flavonols in rat plasma and urine after oral administration of Abelmoschus manihot extract. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Jun 1;852(1-2):108-14. Epub 2007 Jan 10. PubMed PMID: 17258944.
13: Sanz MJ, Ferrandiz ML, Cejudo M, Terencio MC, Gil B, Bustos G, Ubeda A, Gunasegaran R, Alcaraz MJ. Influence of a series of natural flavonoids on free radical generating systems and oxidative stress. Xenobiotica. 1994 Jul;24(7):689-99. PubMed PMID: 7975732.
14: Gil B, Sanz MJ, Terencio MC, Ferrándiz ML, Bustos G, Payá M, Gunasegaran R, Alcaraz MJ. Effects of flavonoids on Naja naja and human recombinant synovial phospholipases A2 and inflammatory responses in mice. Life Sci. 1994;54(20):PL333-8. PubMed PMID: 8190018.
15: Ferrándiz ML, Alcaraz MJ. Anti-inflammatory activity and inhibition of arachidonic acid metabolism by flavonoids. Agents Actions. 1991 Mar;32(3-4):283-8. PubMed PMID: 1650522.
16: Ferrándiz ML, Nair AG, Alcaraz MJ. Inhibition of sheep platelet arachidonate metabolism by flavonoids from Spanish and Indian medicinal herbs. Pharmazie. 1990 Mar;45(3):206-8. PubMed PMID: 2116628.

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